

Application Notes and Protocols for the Characterization of OSM-SMI-10B

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Compound of Interest

Compound Name: (E/Z)-OSM-SMI-10B

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Introduction

OSM-SMI-10B is a small molecule inhibitor of Oncostatin M (OSM), a pleiotropic cytokine implicated in various inflammatory diseases and cancers. As a derivative of OSM-SMI-10, OSM-SMI-10B functions by directly binding to OSM and subsequently reducing OSM-induced STAT3 phosphorylation, a key step in the downstream signaling cascade.^{[1][2][3]} This document provides detailed application notes and protocols for the analytical characterization of OSM-SMI-10B, intended to guide researchers in its synthesis, purification, and biological evaluation.

Chemical and Physical Properties

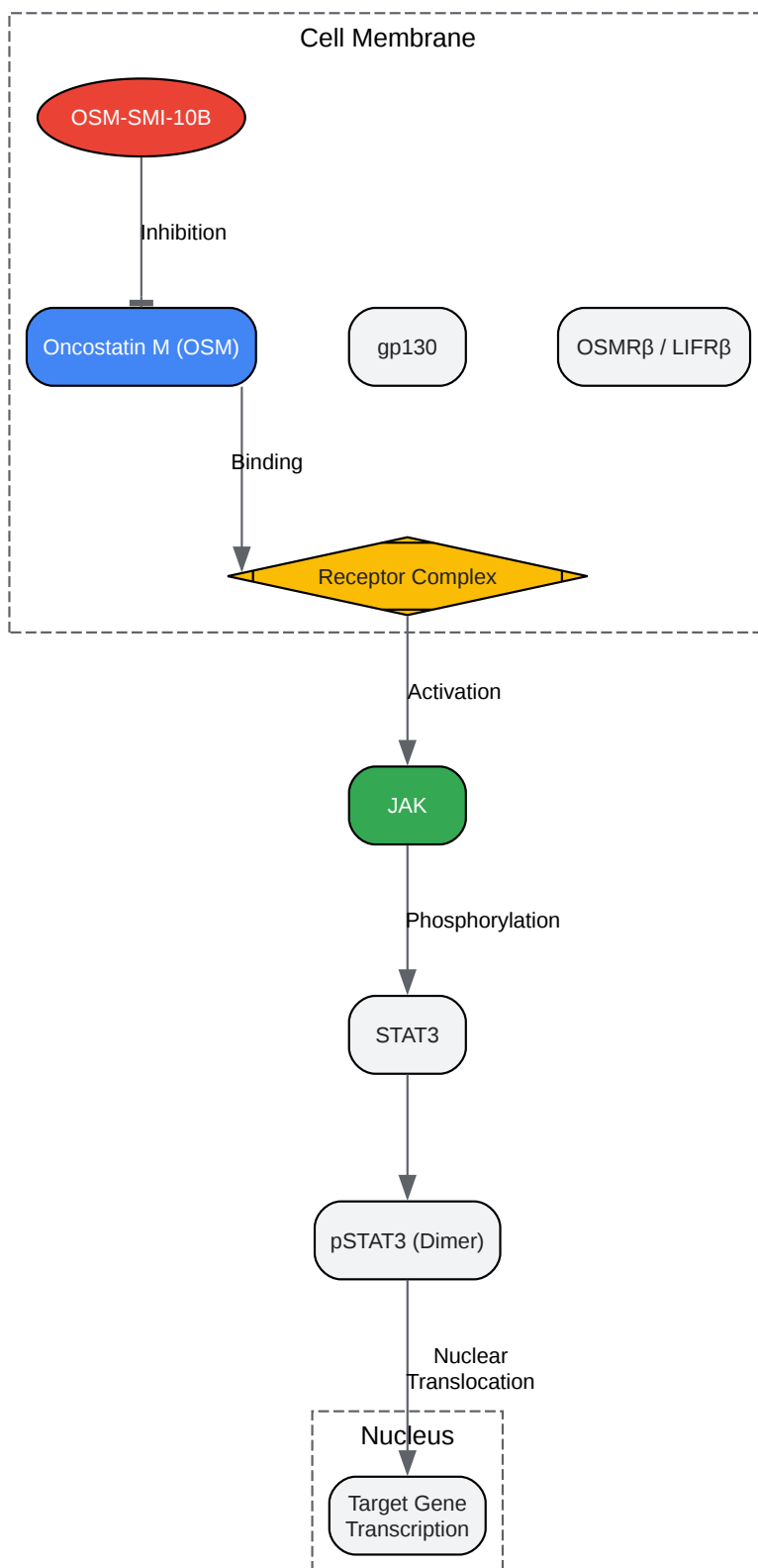
OSM-SMI-10B, with the chemical name (E)-3-[4,5-bis(1,3-benzodioxol-5-yl)furan-2-yl]prop-2-enoic acid, is a derivative of a tetrasubstituted furan.^[4] Its chemical structure and key properties are summarized below.

Property	Value	Reference
Molecular Formula	C21H14O7	[4]
Molecular Weight	378.3 g/mol	[4]
CAS Number	2502294-55-3	[5][6]
Appearance	Solid	[2]
Solubility	Soluble in DMSO	[2]

Mechanism of Action and Signaling Pathway

Oncostatin M (OSM) is a member of the interleukin-6 (IL-6) family of cytokines and exerts its biological effects by binding to a receptor complex composed of the glycoprotein 130 (gp130) subunit and either the OSM receptor β (OSMR β) or the leukemia inhibitory factor receptor β (LIFR β). [7][8][9] This binding activates the Janus kinase (JAK) family of tyrosine kinases, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. [6][7][10] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and inflammation. [11]

OSM-SMI-10B has been shown to directly bind to OSM, thereby inhibiting its interaction with its receptor complex and preventing the subsequent phosphorylation of STAT3. [1][5][6]



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Figure 1: Simplified signaling pathway of Oncostatin M (OSM) and the inhibitory action of OSM-SMI-10B.

Analytical Techniques and Protocols

Synthesis of OSM-SMI-10B

The synthesis of OSM-SMI-10B has been reported and is detailed in the supplementary information of the cited literature.^[5] A general synthetic approach involves a Claisen-Schmidt condensation reaction.

Protocol: This is a generalized protocol based on similar chemical syntheses and the specific details should be referenced from the supplementary materials of Mass et al., 2021.

- **Step 1:** Synthesis of an intermediate chalcone. A substituted acetophenone is reacted with a substituted benzaldehyde (e.g., piperonal) in the presence of a base catalyst (e.g., KOH) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or under gentle heating.
- **Step 2:** Formation of the furan ring and subsequent modifications. The resulting chalcone undergoes further reactions to form the furan core, followed by the introduction of the prop-2-enoic acid side chain.
- **Purification:** The final product is purified using standard techniques such as recrystallization or column chromatography.
- **Characterization:** The structure and purity of the synthesized OSM-SMI-10B should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Analysis

NMR spectroscopy, specifically ¹H, ¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, can be used to confirm the direct binding of OSM-SMI-10B to OSM and to identify the binding site.^[5]

Protocol:

- Sample Preparation:
 - Express and purify ^{15}N -labeled recombinant human OSM (rhOSM).
 - Prepare a stock solution of OSM-SMI-10B in a suitable deuterated solvent (e.g., DMSO-d_6).
 - The final NMR sample should contain a known concentration of ^{15}N -rhOSM (e.g., 100 μM) in an appropriate buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 6.5) with a small percentage of D_2O .
- NMR Titration:
 - Acquire a baseline ^1H , ^{15}N HSQC spectrum of the ^{15}N -rhOSM sample.
 - Perform a stepwise titration by adding increasing concentrations of the OSM-SMI-10B stock solution to the NMR tube containing the protein.
 - Acquire an HSQC spectrum after each addition.
- Data Analysis:
 - Overlay the series of HSQC spectra.
 - Monitor the chemical shift perturbations (CSPs) of the backbone amide signals of rhOSM upon addition of OSM-SMI-10B.
 - The dissociation constant (K_d) can be calculated by fitting the CSP data to a suitable binding isotherm model.

Enzyme-Linked Immunosorbent Assay (ELISA) for STAT3 Phosphorylation

An ELISA is a quantitative method to determine the inhibitory effect of OSM-SMI-10B on OSM-induced STAT3 phosphorylation in cancer cell lines.^{[1][12]}

Protocol:

- Cell Culture and Treatment:
 - Seed breast cancer cells (e.g., T47D or MCF-7) in a 96-well plate and allow them to adhere overnight.
 - Pre-incubate the cells with varying concentrations of OSM-SMI-10B for a specified time (e.g., 1 hour).
 - Stimulate the cells with a fixed concentration of OSM (e.g., 10 ng/mL) for a short period (e.g., 30 minutes).
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
- ELISA Procedure:
 - Use a commercially available STAT3 (Phospho-Tyr705) ELISA kit.
 - Add the cell lysates to the wells of the ELISA plate pre-coated with a capture antibody against total STAT3.
 - Incubate to allow binding.
 - Wash the wells and add a detection antibody specific for phosphorylated STAT3 (pSTAT3).
 - Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Add a TMB substrate and stop the reaction.
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of inhibition of STAT3 phosphorylation for each concentration of OSM-SMI-10B.

- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorescence Quenching Assay for Binding Affinity

Fluorescence quenching is a technique used to determine the binding affinity between a protein and a small molecule by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.^[12]

Protocol:

- Sample Preparation:
 - Prepare a solution of purified OSM in a suitable buffer.
 - Prepare a stock solution of OSM-SMI-10B in the same buffer.
- Fluorescence Measurement:
 - Use a spectrofluorometer.
 - Excite the OSM solution at 280 nm (for tryptophan) and record the emission spectrum (typically from 300 to 400 nm).
 - Sequentially add small aliquots of the OSM-SMI-10B stock solution to the OSM solution.
 - Record the fluorescence emission spectrum after each addition.
- Data Analysis:
 - Correct the fluorescence intensity for the inner filter effect if necessary.
 - Plot the change in fluorescence intensity as a function of the OSM-SMI-10B concentration.
 - Calculate the dissociation constant (K_d) by fitting the data to the Stern-Volmer equation or other appropriate binding models.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique to measure the real-time binding kinetics (association and dissociation rates) of OSM-SMI-10B to OSM.^[12]

Protocol:

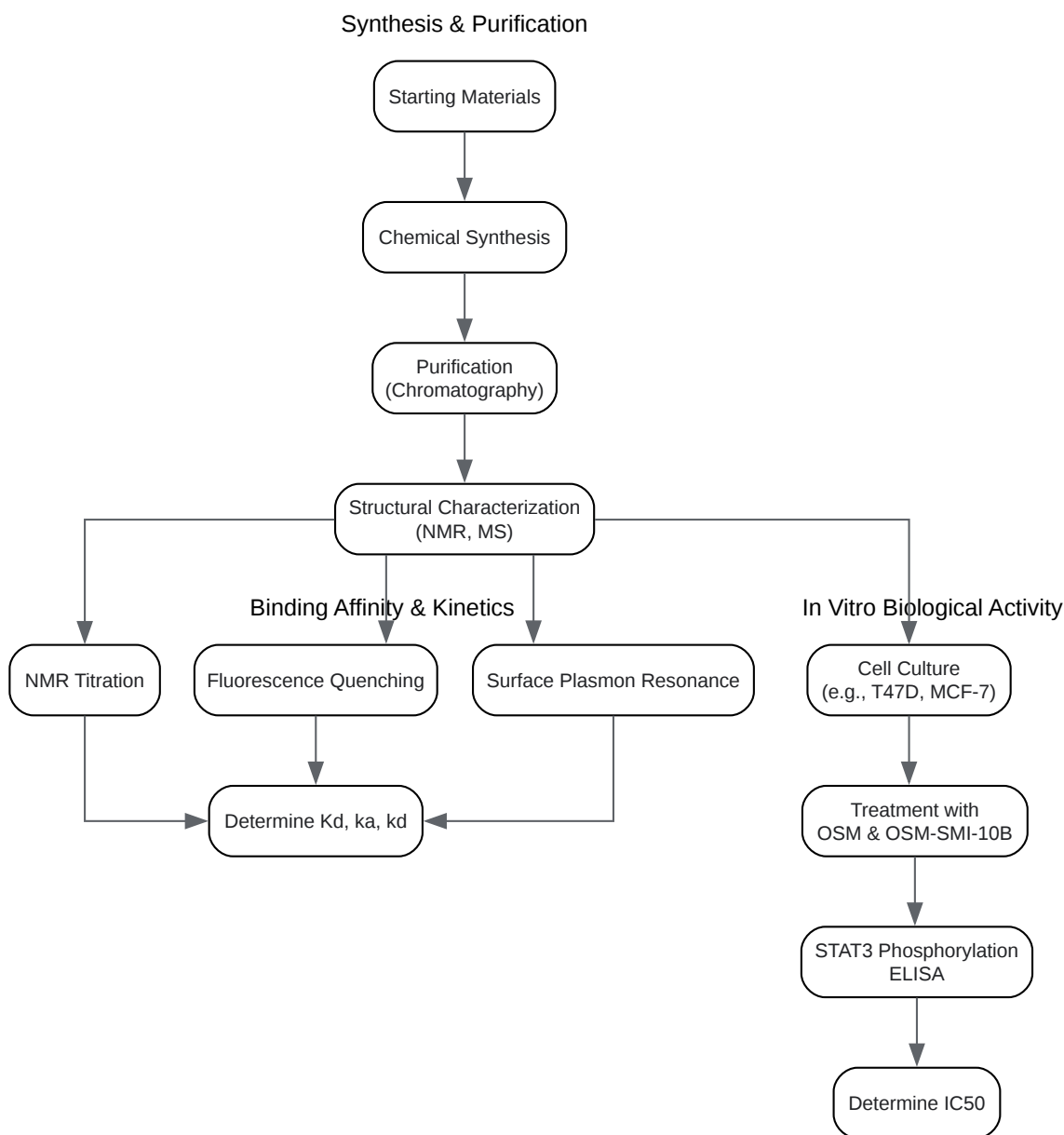
- Sensor Chip Preparation:
 - Immobilize purified OSM onto a suitable sensor chip (e.g., CM5) using amine coupling chemistry.
- Binding Analysis:
 - Inject a series of concentrations of OSM-SMI-10B in a running buffer over the sensor surface.
 - Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams.
 - After each injection, allow for a dissociation phase where only the running buffer flows over the chip.
 - Regenerate the sensor surface between different concentrations if necessary.
- Data Analysis:
 - Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).

Quantitative Data Summary

The following table summarizes the reported quantitative data for the interaction of OSM-SMI-10B with OSM and its inhibitory activity.

Analytical Technique	Parameter	Value	Cell Line/Conditions	Reference
NMR Spectroscopy	Kd	12.2 ± 3.9 μM	In vitro	[5]
Fluorescence Quenching	Kd	12.9 ± 1.5 μM	In vitro	[12]
ELISA	IC50	136 nM	T47D cells	[1][12]
ELISA	IC50	164 nM	MCF-7 cells	[1][12]

Experimental Workflows



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Figure 2: General experimental workflow for the characterization of OSM-SMI-10B.

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